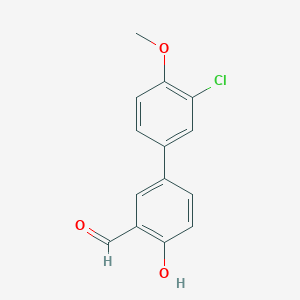
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (5-Cl-2-MFP-95) is a synthetic phenolic compound that has been used in numerous scientific research applications. Its unique chemical structure has enabled it to be utilized in many different areas of research, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-Cl-2-MFP-95 has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of oxidative stress and inflammation on cells, as well as to investigate the effects of various drugs on cells. It has also been used to study the effects of various environmental pollutants on cells, as well as to investigate the effects of various chemicals on the immune system.
Mecanismo De Acción
The mechanism of action of 5-Cl-2-MFP-95 is not fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and other reactive oxygen species. It is also believed to have anti-inflammatory activity, as well as to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-Cl-2-MFP-95 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes involved in the production of inflammatory mediators, as well as to scavenge free radicals and other reactive oxygen species. In vivo studies have demonstrated that the compound can reduce oxidative stress and inflammation in cells, as well as to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Cl-2-MFP-95 has several advantages for use in laboratory experiments. The compound is relatively stable and is easy to synthesize. It is also non-toxic and has low reactivity. However, the compound is also relatively expensive and has a relatively short shelf life.
Direcciones Futuras
There are several potential future directions for research involving 5-Cl-2-MFP-95. These include further investigation into the compound’s mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the compound’s effects on various environmental pollutants, as well as its potential use as an antioxidant. Finally, further research could be conducted into the compound’s potential use in the development of new drugs and therapeutic agents.
Métodos De Síntesis
5-Cl-2-MFP-95 can be synthesized from 5-chloro-2-methoxyphenol and formaldehyde. In the first step, 5-chloro-2-methoxyphenol is reacted with formaldehyde in aqueous solution in the presence of a base to form the aryl aldehyde intermediate. This intermediate is then reacted with formaldehyde in aqueous solution in the presence of a base to form 5-Cl-2-MFP-95. The reaction is typically carried out at room temperature and is usually complete within 24 hours.
Propiedades
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-4-11(15)7-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVYGGZSECOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685269 |
Source


|
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261930-39-5 |
Source


|
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)




![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)







